molecular formula C18H21N3O2 B606297 BMT-046091 CAS No. 1551401-20-7

BMT-046091

Cat. No.: B606297
CAS No.: 1551401-20-7
M. Wt: 311.39
InChI Key: ATCROYCGFZTPSQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMT-046091 is a potent and selective radioligand developed to study the distribution and target engagement of Adaptor-Associated Kinase 1 (AAK1), a kinase implicated in neuropathic pain and endocytic pathways . It exhibits high selectivity for AAK1, with an IC50 of 2.8 nM, and has been instrumental in mapping AAK1 expression in rodent and primate central nervous systems . Its tritiated form ([<sup>3</sup>H]this compound) enables autoradiographic studies, revealing high AAK1 density in the forebrain and spinal cord . This compound has also been used to validate the therapeutic effects of other AAK1 inhibitors, such as LP-935509, by quantifying spinal cord occupancy rates .

Comparison with Similar Compounds

The following table summarizes key AAK1 inhibitors and their properties relative to BMT-046091:

Compound IC50 (nM) Selectivity Key Applications Clinical/Experimental Findings
This compound 2.8 High selectivity for AAK1 Radioligand for AAK1 distribution and target engagement Confirmed AAK1 expression in spinal cord; used to validate LP-935509’s dose-dependent occupancy
BMT-090605 0.6 Selective for AAK1 Preclinical studies for neuropathic pain Higher potency than this compound but lacks radioligand utility
LP-935509 N/A AAK1 inhibitor with oral bioavailability Neuropathic pain models, SARS-CoV-2 research Dose-dependent AAK1 occupancy; reduces mechanical allodynia in diabetic neuropathy models
SGC-AAK1-1 270 (IC50) Inhibits AAK1 and BMP2K Tool compound for studying Wnt signaling Lower selectivity due to BMP2K inhibition; limited utility in pain research
Compound 27 N/A Selective in 249-kinase panel Anti-neuropathic pain (CCI model) Reversed pain response by 97% at 1 mg/kg; minimal motor side effects vs. gabapentin

Key Observations:

Potency vs. Selectivity :

  • BMT-090605 (IC50 = 0.6 nM) is more potent than this compound but lacks its radioligand functionality .
  • SGC-AAK1-1’s lower selectivity (IC50 = 270 nM) limits its utility in AAK1-specific studies .

Therapeutic Efficacy :

  • Compound 27 demonstrates superior efficacy in neuropathic pain models, achieving near-complete pain reversal at 1 mg/kg .
  • LP-935509 shows promise in translational research due to oral bioavailability and dose-dependent target engagement .

Functional Roles :

  • This compound is primarily a research tool, whereas LP-935509 and Compound 27 are therapeutic candidates .
  • This compound’s autoradiography data validated AAK1’s role in pain pathways, guiding the development of LP-935509 .

Safety Profiles :

  • Compound 27 exhibits fewer motor side effects compared to gabapentin, a standard neuropathic pain therapy .
  • This compound’s selectivity minimizes off-target effects in preclinical studies .

Research Implications

This compound has established AAK1 as a viable target for neuropathic pain, enabling the development of second-generation inhibitors like LP-935509 and Compound 25. Its radioligand properties provide a critical bridge between target validation and therapeutic optimization . Future studies should explore structural modifications to enhance this compound’s utility in live-cell imaging or its adaptation for clinical diagnostics.

Properties

CAS No.

1551401-20-7

Molecular Formula

C18H21N3O2

Molecular Weight

311.39

IUPAC Name

(S)-8-((2-Amino-4-methylpentyl)oxy)benzo[c][2,7]naphthyridin-5(6H)-one

InChI

InChI=1S/C18H21N3O2/c1-11(2)7-12(19)10-23-13-3-4-15-14-5-6-20-9-16(14)18(22)21-17(15)8-13/h3-6,8-9,11-12H,7,10,19H2,1-2H3,(H,21,22)/t12-/m0/s1

InChI Key

ATCROYCGFZTPSQ-LBPRGKRZSA-N

SMILES

O=C1NC2=CC(OC[C@@H](N)CC(C)C)=CC=C2C3=CC=NC=C13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMT046091;  BMT 046091;  BMT-046091

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMT-046091
Reactant of Route 2
BMT-046091
Reactant of Route 3
BMT-046091
Reactant of Route 4
BMT-046091
Reactant of Route 5
BMT-046091
Reactant of Route 6
BMT-046091

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.